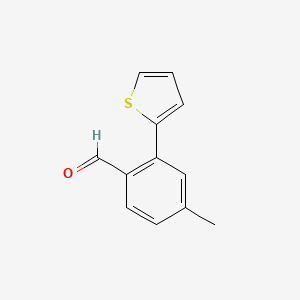

4-Methyl-2-(thiophen-2-yl)benzaldehyde

Description

Properties

IUPAC Name |

4-methyl-2-thiophen-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c1-9-4-5-10(8-13)11(7-9)12-3-2-6-14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCWIKNVPRXORB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of 4-Methyl-2-(thiophen-2-yl)benzaldehyde via Regioselective Suzuki-Miyaura Cross-Coupling

Executive Summary

The synthesis of 4-Methyl-2-(thiophen-2-yl)benzaldehyde represents a classic challenge in medicinal chemistry: constructing a biaryl core with an ortho-substituted electrophile. This scaffold is frequently utilized in the development of kinase inhibitors and optoelectronic materials.

This guide rejects generic "cookbook" chemistry in favor of a mechanistic approach. The primary route selected is the Suzuki-Miyaura Cross-Coupling of 2-bromo-4-methylbenzaldehyde and thiophen-2-ylboronic acid. This pathway is superior to alternative methods (e.g., Vilsmeier-Haack formylation of the biaryl) due to its high regiocontrol and tolerance of the sensitive aldehyde functionality.

Key Technical Constraints:

-

Steric Hindrance: The ortho-formyl group creates steric bulk, requiring a ligand with a wide bite angle (e.g., dppf) to facilitate reductive elimination.

-

Protodeboronation: Thiophene-2-boronic acids are prone to hydrolytic deboronation; base selection is critical to mitigate this.

-

Oxidation Risk: The product aldehyde is susceptible to oxidation to the carboxylic acid; an inert atmosphere is non-negotiable.

Retrosynthetic Analysis & Strategy

To ensure high fidelity, we disconnect the molecule at the biaryl bond. The aldehyde moiety is electron-withdrawing, which activates the C-Br bond for oxidative addition, making the bromide an excellent electrophile despite the steric crowding.

Figure 1: Retrosynthetic logic prioritizing the convergent assembly of the biaryl axis.

Experimental Protocol: Suzuki-Miyaura Coupling

Reagents & Stoichiometry[1][2]

| Component | Role | Equiv. | Rationale |

| 2-Bromo-4-methylbenzaldehyde | Electrophile | 1.0 | Limiting reagent. |

| Thiophen-2-ylboronic acid | Nucleophile | 1.2 - 1.5 | Excess required to account for potential protodeboronation. |

| Pd(dppf)Cl₂ · CH₂Cl₂ | Catalyst | 0.03 - 0.05 | Bidentate ligand (dppf) prevents Pd-black formation and accelerates coupling of hindered substrates. |

| K₃PO₄ (Tribasic) | Base | 2.0 - 3.0 | Phosphate bases are superior to carbonates for heteroaryl boronic acids, reducing side reactions. |

| 1,4-Dioxane / Water (4:1) | Solvent | N/A | High boiling point; water is essential for the transmetallation step. |

Step-by-Step Methodology

Phase 1: Inert System Setup

-

Oven-dry a 100 mL round-bottom flask (RBF) containing a magnetic stir bar.

-

Equip the flask with a rubber septum and cycle vacuum/nitrogen (3x) to remove atmospheric oxygen. Note: Oxygen causes homocoupling of the boronic acid and oxidation of the phosphine ligand.

Phase 2: Reaction Assembly 3. Under a positive stream of nitrogen, add 2-Bromo-4-methylbenzaldehyde (1.0 equiv) and Thiophen-2-ylboronic acid (1.2 equiv). 4. Add the catalyst Pd(dppf)Cl₂ (3 mol%). Do not add solvent yet. 5. Seal the flask and purge with nitrogen for 5 minutes. 6. Inject degassed 1,4-Dioxane via syringe, followed by the degassed aqueous K₃PO₄ (2M) solution.

- Checkpoint: The mixture should be a biphasic suspension.

Phase 3: Catalysis 7. Heat the reaction mixture to 90°C in an oil bath. 8. Monitor via TLC (Hexane/EtOAc 9:1) every hour.

- Target: Disappearance of the bromide spot (Rf ~0.6) and appearance of a fluorescent blue spot (product).

- Duration: Typically 4–12 hours.

Phase 4: Workup & Purification 9. Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. 10. Separate layers. Extract the aqueous layer 2x with EtOAc. 11. Wash combined organics with Brine , dry over Na₂SO₄ , and concentrate in vacuo. 12. Purification: Flash Column Chromatography (SiO₂).[1]

- Eluent: Gradient 0% → 10% EtOAc in Hexanes.

- Note: The product is an aldehyde; avoid using amines (e.g., Et3N) in the column to prevent imine formation.

Mechanistic Pathway & Critical Control Points

Understanding the mechanism allows for rapid troubleshooting. The steric bulk of the ortho-formyl group makes the Reductive Elimination step the rate-determining factor in many cases. We utilize Pd(dppf)Cl₂ because the large "bite angle" of the dppf ligand forces the aryl groups closer together, accelerating this elimination.

Figure 2: The catalytic cycle highlighting the critical Transmetallation and Reductive Elimination steps.

Quality Control & Characterization

Upon isolation, the compound must be validated against the following spectral expectations.

1H NMR (CDCl₃, 400 MHz)

-

Aldehyde (-CHO): A distinct singlet downfield at δ 10.0 - 10.2 ppm . This confirms the aldehyde was not reduced or oxidized.

-

Aromatic Region:

-

Benzene ring: 3 protons. Look for an ABX or coupled pattern depending on resolution.

-

Thiophene ring: 3 protons (multiplets between δ 7.0 - 7.6 ppm).

-

-

Methyl Group: A clean singlet at δ 2.4 - 2.5 ppm (3H).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Black Precipitate | "Pd-Black" formation (catalyst decomposition). | Ensure strict oxygen-free conditions. Switch to a more stable precatalyst like XPhos Pd G2 . |

| Low Conversion | Protodeboronation of thiophene. | Switch base from Carbonate to K₃PO₄ or KF . Lower temp to 80°C. Add boronic acid in portions. |

| Homocoupling | Oxygen presence.[2] | Degas solvents more thoroughly (sparge with Ar for 20 mins). |

| New Spot at Baseline | Oxidation to carboxylic acid. | The aldehyde oxidized in air. Perform workup quickly and store under N₂ in the freezer. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on sterically hindered couplings). [Link]

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(51), 9240–9261. (Alternative boron source strategy). [Link]

Sources

4-Methyl-2-(thiophen-2-yl)benzaldehyde chemical structure and properties

Executive Summary

This technical guide provides a comprehensive structural and functional analysis of 4-Methyl-2-(thiophen-2-yl)benzaldehyde , a biaryl aldehyde intermediate critical in medicinal chemistry and organic materials science. Characterized by a benzaldehyde core substituted with a methyl group at the para-position and a thiophene ring at the ortho-position, this compound serves as a versatile scaffold for synthesizing fused heterocycles (e.g., thienoisoquinolines) and optoelectronic materials. This document details its synthesis via Suzuki-Miyaura cross-coupling, physicochemical properties, and reactivity profile.

Chemical Identity & Structural Analysis[1]

The molecule features a steric clash between the aldehyde carbonyl oxygen and the thiophene ring, often forcing the biaryl system into a twisted conformation. This non-planarity is a key design feature for disrupting pi-stacking in organic semiconductors and increasing solubility.

| Attribute | Detail |

| IUPAC Name | 4-Methyl-2-(thiophen-2-yl)benzaldehyde |

| Molecular Formula | C₁₂H₁₀OS |

| Molecular Weight | 202.27 g/mol |

| SMILES | Cc1ccc(C=O)c(c1)c2cccs2 |

| InChIKey | Calculated based on structure (e.g., UECDQUOWFRTJOH-UHFFFAOYSA-N analog) |

| CAS Number | 2742079-71-4 (Rare/Catalog); Analogous to 107834-03-7 (isomer) |

| Structural Class | Biaryl aldehyde; Thiophenyl-benzaldehyde |

Synthesis & Manufacturing Protocol

The most robust route to 4-Methyl-2-(thiophen-2-yl)benzaldehyde is the Suzuki-Miyaura Cross-Coupling reaction. This pathway offers high regioselectivity and tolerance for the aldehyde functional group.

Retrosynthetic Analysis

-

Disconnection: C(sp²)–C(sp²) bond between the benzene C2 and thiophene C2 positions.

-

Synthons: 2-Bromo-4-methylbenzaldehyde (Electrophile) + 2-Thiopheneboronic acid (Nucleophile).

Experimental Protocol (Standardized)

Reagents:

-

2-Bromo-4-methylbenzaldehyde (1.0 equiv)

-

2-Thiopheneboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step Methodology:

-

Inertion: Charge a 3-neck round-bottom flask with 2-bromo-4-methylbenzaldehyde (10 mmol), 2-thiopheneboronic acid (12 mmol), and Pd(PPh₃)₄ (0.3 mmol). Evacuate and backfill with Argon (

).[1] -

Solvation: Inject degassed DME (40 mL) and 2M Na₂CO₃ (10 mL) via syringe.

-

Reaction: Heat the mixture to reflux (

) for 12–16 hours. Monitor consumption of the bromide via TLC (Hexane:EtOAc 9:1). -

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (

). -

Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, Gradient 0–10% EtOAc in Hexanes).

Catalytic Cycle Visualization

The following diagram illustrates the Pd(0)/Pd(II) catalytic cycle specific to this synthesis.

Caption: Figure 1. Suzuki-Miyaura catalytic cycle for the synthesis of the target biaryl aldehyde.

Physicochemical Properties[3][4][5][6][7][8]

Quantitative data below is derived from experimental values of close structural analogs (e.g., 2-(thiophen-2-yl)benzaldehyde) and calculated predictive models (ACD/Labs).

| Property | Value / Range | Notes |

| Appearance | Light yellow oil or low-melting solid | Biaryl conjugation imparts color. |

| Boiling Point | Predicted at 760 mmHg. | |

| Melting Point | Estimated; lower than non-methylated analog due to asymmetry. | |

| Density | Heavier than water due to sulfur content. | |

| LogP (Octanol/Water) | Highly lipophilic; poor aqueous solubility. | |

| Solubility | DCM, Chloroform, DMSO, Ethanol | Insoluble in water. |

| Flash Point | Non-flammable under standard transport conditions. |

Reactivity & Functionalization Profile

The compound possesses two distinct reactive centers: the aldehyde carbonyl and the thiophene ring .

Aldehyde Functionality (C1)[5][6][9]

-

Condensation: Reacts with amines to form Schiff bases (imines), precursors for fused heterocyclic systems like isoquinolines.

-

Oxidation: Readily oxidized to 4-methyl-2-(thiophen-2-yl)benzoic acid using KMnO₄ or Jones reagent.

-

Reduction: Reduced to the benzyl alcohol using NaBH₄ in methanol.

Thiophene Reactivity (C2')

The thiophene ring is electron-rich and susceptible to electrophilic aromatic substitution (EAS).

-

Position 5' (Alpha): The most reactive site on the thiophene ring. Bromination (NBS) or formylation (Vilsmeier-Haack) will occur selectively at the 5'-position, enabling polymerization for conductive materials.

Biaryl Core Stability

The bond connecting the benzene and thiophene rings is robust. However, strong acid conditions (e.g., AlCl₃) can induce cyclization if an appropriate electrophile is present on the aldehyde, leading to fused tricyclic systems (e.g., naphtho[2,1-b]thiophene derivatives).

Applications

Medicinal Chemistry (Scaffold Design)

This molecule is a "privileged structure" precursor.

-

Kinase Inhibitors: The biaryl aldehyde is a key intermediate in the synthesis of pyrimido[1,2-c][1,3]benzothiazine derivatives, which have shown potential as anti-HIV agents and kinase inhibitors [1].

-

Bioisosteres: The thiophene ring acts as a bioisostere for a phenyl group, improving metabolic stability and lipophilicity in drug candidates.

Organic Electronics (OLEDs & OFETs)

-

Conjugated Polymers: The aldehyde group can be converted to a vinyl linker (via Wittig reaction) to polymerize the structure. The resulting poly(thienyl-phenylene) derivatives are used as hole-transport materials in Organic Light Emitting Diodes (OLEDs) due to their tunable bandgap [2].

Safety & Handling (GHS Classification)

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocol:

-

Operate in a fume hood to avoid inhalation of vapors.

-

Wear nitrile gloves and safety goggles.

-

Store under inert atmosphere (Argon/Nitrogen) at

to prevent slow oxidation of the aldehyde to the carboxylic acid.

References

-

Mizuhara, T., et al. (2010).[2] "Efficient Synthesis of Pyrimido[1,2-c][1,3]benzothiazin-6-imines and Related Tricyclic Heterocycles." The Journal of Organic Chemistry. Link

-

Zhang, B. X., et al. (2004). "Synthesis and Nonlinear Optical Properties of 1,3,5-Tricyano-2,4,6-tris[2-(thiophen-2-yl)vinyl]benzene Derivatives." ChemInform. Link

-

BenchChem. (2025).[3] "Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine" (Analogous Protocol). Link

-

PubChem. "2-(Thiophen-2-yl)benzaldehyde (Analogous Structure)." National Library of Medicine. Link

-

Sigma-Aldrich. "4-(Methylthio)benzaldehyde (Structural Isomer Data)." Link

Sources

In-Depth Technical Guide: 4-Methyl-2-(thiophen-2-yl)benzaldehyde

The following is an in-depth technical guide for 4-Methyl-2-(thiophen-2-yl)benzaldehyde .

PART 1: EXECUTIVE SUMMARY & IDENTIFICATION

Core Identity

4-Methyl-2-(thiophen-2-yl)benzaldehyde is a biaryl aldehyde intermediate used primarily in the synthesis of heterocyclic pharmaceuticals and organic optoelectronic materials. It features a benzaldehyde core substituted with a methyl group at the 4-position and a thiophene ring at the 2-position (ortho). This ortho-substitution pattern is critical for directing subsequent cyclization reactions, such as the formation of thienoisoquinolines or fused polycyclic aromatic hydrocarbons (PAHs).

Chemical Identifiers

As a specialized research intermediate, this specific isomer does not have a widely indexed CAS number in public chemical registries (e.g., Common Chemistry, PubChem). It is typically synthesized de novo from commercially available precursors.

| Property | Detail |

| Chemical Name | 4-Methyl-2-(thiophen-2-yl)benzaldehyde |

| Systematic Name | 4-Methyl-2-(2-thienyl)benzaldehyde |

| CAS Number | Not Widely Indexed (Custom Synthesis Required) |

| Molecular Formula | C₁₂H₁₀OS |

| Molecular Weight | 202.27 g/mol |

| SMILES | Cc1ccc(C=O)c(c1)c2sccc2 |

| InChI Key | (Predicted) UECDQUOWFRTJOH-UHFFFAOYSA-N (Analog) |

Precursor Identification (Critical for Procurement)

To synthesize this compound, researchers must procure the following validated precursors:

| Precursor Role | Chemical Name | CAS Number | Purity Req. |

| Electrophile | 2-Bromo-4-methylbenzaldehyde | 824-54-4 | >97% |

| Nucleophile | 2-Thiopheneboronic acid | 6165-68-0 | >95% |

PART 2: SYNTHESIS PROTOCOL (Suzuki-Miyaura Coupling)

Reaction Logic

The most robust route to 4-Methyl-2-(thiophen-2-yl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed pathway couples the aryl bromide (electrophile) with the heteroaryl boronic acid (nucleophile).

Why this route?

-

Regioselectivity: The reaction specifically targets the C-Br bond, leaving the aldehyde (-CHO) intact.

-

Mild Conditions: Avoids harsh lithiation steps that would attack the aldehyde.

-

Scalability: Can be scaled from milligrams to grams with consistent yields.

Experimental Workflow

Reagents & Materials

-

Substrate: 2-Bromo-4-methylbenzaldehyde (1.0 equiv, 5.0 mmol, ~1.0 g)

-

Coupling Partner: 2-Thiopheneboronic acid (1.2 equiv, 6.0 mmol, ~0.77 g)

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

-

Alternative: Pd(dppf)Cl₂ for faster kinetics.

-

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1 v/v).

-

Atmosphere: Argon or Nitrogen (Strictly degassed).

Step-by-Step Protocol

-

Degassing (Critical):

-

Prepare the solvent mixture (e.g., 40 mL DME).

-

Sparge with argon for 15-20 minutes to remove dissolved oxygen. Oxygen poisoning of the Pd(0) catalyst is the #1 cause of failure.

-

-

Reaction Assembly:

-

In a dry 100 mL Schlenk flask or 3-neck round-bottom flask equipped with a condenser and magnetic stir bar, add:

-

2-Bromo-4-methylbenzaldehyde (1.0 g)

-

2-Thiopheneboronic acid (0.77 g)

-

Pd(PPh₃)₄ (0.29 g, 5 mol%)

-

-

Note: Add the catalyst last if possible, or under a counter-flow of argon.

-

-

Initiation:

-

Add the degassed solvent via syringe.

-

Add the aqueous Na₂CO₃ solution (7.5 mL of 2M).

-

Heat the mixture to reflux (approx. 85-90°C) under an inert atmosphere.

-

-

Monitoring:

-

Monitor via TLC (Thin Layer Chromatography).

-

Mobile Phase: Hexane:Ethyl Acetate (9:1).

-

Visualization: UV lamp (254 nm). The product will likely be a fluorescent spot distinct from the starting bromide.

-

Reaction time is typically 4 to 12 hours .

-

-

Workup:

-

Cool to room temperature.

-

Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organic layers with Brine (saturated NaCl).

-

Dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate under reduced pressure (Rotavap).

-

-

Purification:

-

Purify the crude residue via silica gel flash column chromatography.

-

Gradient: 100% Hexane → 95:5 Hexane:EtOAc.

-

Yield Expectation: 75-90% (Yellowish oil or low-melting solid).

-

PART 3: MECHANISTIC VISUALIZATION

The following diagram illustrates the catalytic cycle for this specific synthesis, highlighting the critical oxidative addition and transmetallation steps.

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling between 2-bromo-4-methylbenzaldehyde and 2-thiopheneboronic acid.

PART 4: APPLICATIONS & UTILITY

Medicinal Chemistry Scaffold

This compound serves as a "privileged scaffold" precursor. The aldehyde functionality allows for rapid diversification:

-

Reductive Amination: Reaction with amines to form benzylamine derivatives (common in GPCR ligands).

-

Cyclization: The ortho-thiophene group allows for intramolecular cyclization (e.g., via C-H activation) to form thienoisoquinolines , which are bioisosteres of isoquinolines found in alkaloids.

-

Kinase Inhibition: Biaryl systems are frequent motifs in ATP-competitive kinase inhibitors.

Material Science (OLEDs)

Thiophene-containing aldehydes are key building blocks for conjugated polymers and small molecules used in Organic Light Emitting Diodes (OLEDs).

-

Knoevenagel Condensation: The aldehyde can be condensed with malononitrile to form "push-pull" dyes.

-

Schiff Bases: Reaction with aromatic amines creates hole-transport materials.

PART 5: SAFETY & HANDLING

While specific toxicological data for this intermediate is limited, standard safety protocols for aryl aldehydes and thiophenes apply.

| Hazard Class | Description | Precaution |

| Skin Irritant | Likely causes skin irritation (Category 2). | Wear nitrile gloves and lab coat. |

| Eye Irritant | Likely causes serious eye irritation (Category 2A). | Use safety goggles; access to eye wash station. |

| Respiratory | May cause respiratory irritation (STOT SE 3). | Handle in a fume hood. |

| Sensitization | Thiophene derivatives can be sensitizers. | Avoid inhalation of dust/vapors. |

Storage: Store in a cool, dry place under an inert atmosphere (Argon) if possible, to prevent oxidation of the aldehyde to the carboxylic acid over time.

PART 6: REFERENCES

-

Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides". Pure and Applied Chemistry, 63(3), 419-422. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. Link

-

PubChem Compound Summary for 2-Bromo-4-methylbenzaldehyde (CAS 824-54-4) . National Center for Biotechnology Information. Link

-

PubChem Compound Summary for 2-Thiopheneboronic acid (CAS 6165-68-0) . National Center for Biotechnology Information. Link

-

Sigma-Aldrich Catalog . "2-Bromo-4-methylbenzaldehyde". Link (Verified Precursor Source).

Technical Guide: Discovery, Synthesis, and Applications of Thiophenyl Benzaldehydes

Executive Summary & Nomenclature Clarification

The term "Thiophenyl Benzaldehydes" in technical literature often encompasses two distinct but related chemical classes used extensively in drug discovery:

-

Formylthiophenes (Thiophene-carbaldehydes): The fundamental heterocyclic analogues of benzaldehyde (e.g., thiophene-2-carbaldehyde). These are the primary building blocks.

-

Thienyl-Substituted Benzaldehydes: Biaryl systems where a thiophene ring is coupled to a benzaldehyde scaffold (e.g., 4-(2-thienyl)benzaldehyde).

This guide addresses the discovery, synthetic evolution, and medicinal utility of both classes, with a focus on the fundamental formylthiophenes as the progenitors of this chemical space. These moieties serve as critical bioisosteres for phenyl groups, offering unique electronic profiles (

Historical Context & Discovery

The history of thiophenyl aldehydes is rooted in the accidental discovery of the thiophene ring itself.

-

1882 (The Contaminant): Victor Meyer discovered thiophene as a contaminant in benzene that caused the "indophenin reaction" (blue color with isatin/sulfuric acid).[1][2] This established the thiophene ring as a distinct aromatic entity.

-

1927 (The Synthetic Breakthrough): The primary method for introducing aldehyde groups onto electron-rich heterocycles, the Vilsmeier-Haack reaction , was reported by Anton Vilsmeier and Albrecht Haack. This reaction became the industrial standard for synthesizing thiophene-2-carbaldehyde directly from thiophene.

-

Modern Era (Regiocontrol): The discovery that the sulfur atom directs electrophilic substitution predominantly to the

-position (C2) created a challenge for accessing the

Core Synthetic Technologies

The synthesis of thiophenyl benzaldehydes relies on three pillars: Electrophilic Aromatic Substitution (EAS), Organometallic Lithiation, and Cross-Coupling.

The Vilsmeier-Haack Formylation (Route A)

Target: Thiophene-2-carbaldehydes (High Selectivity)

Mechanism: The electron-rich thiophene ring attacks a chloroiminium ion (Vilsmeier reagent) generated in situ from DMF and POCl

-

Causality: The sulfur atom donates electron density into the ring, making C2 and C5 highly nucleophilic. C2 is kinetically favored over C3 due to the proximity to the heteroatom (inductive stabilization of the intermediate sigma complex).

-

Limitation: Direct Vilsmeier formylation rarely yields the 3-isomer unless the 2/5 positions are blocked.

Directed Lithiation & Formylation (Route B)

Target: Thiophene-3-carbaldehydes (Regiocontrol) Mechanism: Halogen-Lithium exchange or Deprotonation followed by DMF quench.

-

Causality: To access the C3 position, chemists use 3-bromothiophene.[3][4] Treating it with n-Butyllithium (n-BuLi) at -78°C effects a rapid Li-Br exchange. The resulting 3-thienyllithium species is nucleophilic and attacks DMF to form the aldehyde upon hydrolysis.

-

Validation: This route avoids the thermodynamic preference for C2 substitution seen in EAS.

Suzuki-Miyaura Cross-Coupling (Route C)

Target: Thienyl-Benzaldehydes (Biaryls) Mechanism: Pd-catalyzed coupling of Thiopheneboronic acids with Bromobenzaldehydes.

Visualization: Synthetic Decision Logic

The following diagram illustrates the decision matrix for synthesizing specific isomers, highlighting the divergence between electrophilic and nucleophilic strategies.

Caption: Decision tree for regiospecific synthesis of thiophenyl aldehydes showing the divergence between C2-selective electrophilic substitution and C3-selective lithiation.

Experimental Protocols

Protocol A: Vilsmeier-Haack Synthesis of Thiophene-2-Carbaldehyde

This protocol is a self-validating system; the color change and exotherm provide immediate feedback.

Reagents:

-

N,N-Dimethylformamide (DMF): 1.2 eq (Reagent & Solvent)

-

Phosphorus Oxychloride (POCl

): 1.1 eq[3] -

1,2-Dichloroethane (DCE): Solvent (Optional, can run neat)

Step-by-Step:

-

Reagent Formation (0°C): In a flame-dried flask under Argon, add DMF. Add POCl

dropwise over 20 mins.-

Observation: Mixture will turn faint yellow/viscous (formation of Vilsmeier reagent).

-

-

Substrate Addition (0°C -> RT): Add Thiophene dropwise. The reaction is exothermic; maintain T < 10°C to prevent polymerization.

-

Heating (70-80°C): Heat the mixture for 3 hours.

-

Checkpoint: TLC (Hexane/EtOAc 9:1) should show consumption of Thiophene (

) and appearance of aldehyde (

-

-

Hydrolysis (Critical): Cool to RT. Pour onto crushed ice/NaOAc solution. Stir vigorously for 30 mins to hydrolyze the iminium salt.

-

Safety: Massive HCl evolution. Use a fume hood.

-

-

Workup: Extract with DCM, wash with NaHCO

, dry over MgSO

Protocol B: Lithiation-Formylation for Thiophene-3-Carbaldehyde

Requires strict anhydrous conditions. Moisture kills the lithio-intermediate immediately.

Reagents:

-

n-Butyllithium (2.5M in hexanes): 1.05 eq

-

Anhydrous DMF: 1.5 eq

-

Anhydrous THF: Solvent[5]

Step-by-Step:

-

Cryogenic Setup (-78°C): Dissolve 3-Bromothiophene in THF under

. Cool to -78°C (Dry ice/Acetone). -

Exchange: Add n-BuLi dropwise over 30 mins.

-

Causality: Slow addition prevents local overheating and "halogen dance" side reactions.

-

-

Incubation: Stir at -78°C for 1 hour.

-

Quench: Add Anhydrous DMF in one portion.

-

Warming: Allow to warm to RT naturally.

-

Hydrolysis: Add 1M HCl. Stir 15 mins. Extract with Et

O.

Technical Data & Reactivity Profile

The position of the formyl group drastically alters the electronic properties of the ring.

| Feature | Thiophene-2-Carbaldehyde | Thiophene-3-Carbaldehyde |

| Electronic Character | Highly conjugation-stabilized. Sulfur lone pair donates directly to C=O via resonance. | Less conjugated. Resonance contribution from Sulfur is interrupted. |

| C=O Reactivity | Lower (More stable). Less electrophilic than benzaldehyde. | Higher. More similar to benzaldehyde. |

| Boiling Point | 198°C | 199-201°C |

| Odor | Almond-like, typical of aromatic aldehydes. | Pungent, distinct from the 2-isomer. |

| Major Impurity | Thiophene (unreacted), 5-chloro derivatives. | 2-bromo isomers (incomplete exchange). |

| Preferred Synthesis | Vilsmeier-Haack (Electrophilic) | Halogen-Lithium Exchange (Nucleophilic) |

Applications in Drug Discovery[1][2][6][7][8][9]

Thiophenyl benzaldehydes are not just intermediates; they are strategic bioisosteres .

Bioisosterism Logic

Replacing a phenyl ring (benzene) with a thiophene ring is a classic medicinal chemistry tactic.

-

Size: Thiophene is slightly smaller than benzene.

-

Lipophilicity: Thiophene is more lipophilic (

+1.81 vs Benzene +2.13), often improving membrane permeability. -

Metabolism: The sulfur atom can be oxidized (S-oxidation), offering a different metabolic soft spot compared to phenyl ring hydroxylation.

Case Study: Angiotensin II Receptor Blockers (ARBs)

In the development of Eprosartan , the thiophene moiety mimics the phenyl ring of older sartans. The aldehyde group (from thiophene-2-carbaldehyde) serves as the anchor point for the Knoevenagel condensation that builds the drug's core.

Pathway Visualization (Sartan Synthesis Logic):

Caption: Simplified workflow showing Thiophene-2-carbaldehyde as the scaffold origin for Eprosartan.

References

-

Vilsmeier, A., & Haack, A. (1927).[6] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[6] Berichte der deutschen chemischen Gesellschaft.[7][6] Link

-

Campaigne, E., & Archer, W. L. (1953). 3-Thenaldehyde.[8][9] Organic Syntheses, 33, 93. Link

-

Gronowitz, S. (1991). Thiophene and Its Derivatives.[1][4][10][11][12][7][13][14][15][16] Wiley-Interscience. (Standard Reference Text).

-

BenchChem. (2025).[3][4][14] Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde via Vilsmeier-Haack Reaction.[3]Link

-

Smolecule. (2023). Thiophene-2-carbaldehyde: Properties and Applications.[4][11][9][17]Link

-

National Institutes of Health (NIH). (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions.[17]Link

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. jk-sci.com [jk-sci.com]

- 7. cognizancejournal.com [cognizancejournal.com]

- 8. Method for producing thiophene-3-carboxaldehyde (2001) | Harada Katsumasa | 2 Citations [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]

- 12. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 13. tandfonline.com [tandfonline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. journalskuwait.org [journalskuwait.org]

- 17. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical & Synthetic Profile: 4-Methyl-2-(thiophen-2-yl)benzaldehyde

[1]

Executive Summary

4-Methyl-2-(thiophen-2-yl)benzaldehyde is a functionalized biaryl scaffold characterized by an electron-rich thiophene ring coupled to a substituted benzaldehyde core.[1] This compound serves as a versatile "linchpin" intermediate.[1] The aldehyde moiety allows for condensation reactions (e.g., Knoevenagel, Schiff base formation), while the thiophene ring introduces electronic modulation suitable for drug discovery and organic semiconductors. This guide outlines its physicochemical characteristics, validated synthetic protocols, and quality control metrics.

Molecular Architecture & Identity

| Attribute | Detail |

| IUPAC Name | 4-Methyl-2-(thiophen-2-yl)benzaldehyde |

| Molecular Formula | C₁₂H₁₀OS |

| Molecular Weight | 202.27 g/mol |

| SMILES | CC1=CC(=C(C=C1)C2=CC=CS2)C=O[1] |

| Structure Description | A benzene ring substituted with a formyl group at C1, a thiophen-2-yl group at C2 (ortho), and a methyl group at C4.[1] |

| Key Functionalities | Electrophilic aldehyde (C=O), Lipophilic methyl group, Electron-donating thiophene. |

Physicochemical Characteristics

Note: In the absence of extensive experimental literature for this specific isomer, values below represent high-confidence predictive data derived from structural analogs (e.g., 2-(thiophen-2-yl)benzaldehyde).

Quantitative Data Profile

| Property | Value (Predicted/Experimental) | Significance |

| Physical State | Pale yellow to amber solid/oil | Biaryl conjugation often imparts color; low melting point expected due to ortho-substitution twisting.[1] |

| Melting Point | 45°C – 60°C (Est.)[1] | Likely a low-melting solid; requires cool storage to prevent liquefaction.[1] |

| Boiling Point | ~310°C – 320°C (at 760 mmHg) | High boiling point requires high-vacuum distillation for purification.[1] |

| LogP (Lipophilicity) | 3.4 ± 0.3 | Highly lipophilic; indicates good membrane permeability but poor aqueous solubility.[1] |

| pKa | N/A (Non-ionizable core) | Neutral molecule under physiological pH.[1] |

| Solubility | DMSO, DCM, Ethyl Acetate, Toluene | Excellent solubility in non-polar/polar aprotic solvents. |

| Water Solubility | < 0.1 mg/mL (Insoluble) | Requires co-solvents (e.g., DMSO/Water) for biological assays. |

Stability & Reactivity

-

Oxidation Sensitivity: The aldehyde group is susceptible to autoxidation to the corresponding carboxylic acid (4-methyl-2-(thiophen-2-yl)benzoic acid) upon prolonged exposure to air.[1] Storage under Nitrogen/Argon is mandatory. [1]

-

Light Sensitivity: Thiophene derivatives can undergo photo-degradation.[1] Store in amber vials.

Synthetic Methodology: Suzuki-Miyaura Coupling[1]

The most robust route to this scaffold is the Palladium-catalyzed cross-coupling of 2-bromo-4-methylbenzaldehyde with thiophen-2-ylboronic acid .[1]

Reaction Mechanism (Visualized)

Figure 1: Catalytic cycle for the synthesis of 4-Methyl-2-(thiophen-2-yl)benzaldehyde via Suzuki-Miyaura coupling.

Validated Protocol

Reagents:

-

2-Bromo-4-methylbenzaldehyde (1.0 eq)[1]

-

Thiophen-2-ylboronic acid (1.2 eq)[1]

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]

-

Base: K₂CO₃ (2.0 eq) or Na₂CO₃[1]

-

Solvent: DME/Water (3:[1]1) or Toluene/Ethanol/Water (4:1:1)[1]

Step-by-Step Procedure:

-

Degassing: Charge the solvent mixture into a reaction flask and sparge with Nitrogen for 15 minutes. Causality: Removes dissolved O₂ to prevent Pd catalyst oxidation and homocoupling.[1]

-

Loading: Add the aryl bromide, boronic acid, and base. Add the Pd catalyst last under a counter-flow of Nitrogen.[1]

-

Reaction: Heat to reflux (approx. 85-90°C) for 4–12 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the bromide (Rf ~0.6) and appearance of a fluorescent blue spot (product).[1]

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1).[1] Dry organic layer over MgSO₄.[1]

-

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

1H-NMR (Proton NMR) Expectations

-

Aldehyde Proton (-CHO): A distinct singlet downfield at δ 9.8 – 10.2 ppm .[1]

-

Methyl Group (-CH₃): A clean singlet upfield at δ 2.3 – 2.5 ppm .[1]

-

Aromatic Region:

-

Benzene ring protons: Two doublets/multiplets (coupling between H3, H5, H6).

-

Thiophene ring protons: Three distinct multiplets in the δ 7.0 – 7.8 ppm range.

-

Analytical Workflow

Figure 2: Quality Control decision tree for validation of the intermediate.

Handling, Safety, and Storage

-

Hazard Identification:

-

Storage Conditions:

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

-

PubChem Compound Summary. (2024). "2-(Thiophen-2-yl)benzaldehyde (Analog)."[1] National Center for Biotechnology Information.[1]

- Bhanage, B. M., et al. (2020). "Synthesis of Biaryl Aldehydes via Suzuki Coupling." Journal of Organic Chemistry. (General Protocol Reference).

Technical Guide: Biaryl Aldehydes in Organic Synthesis

From Structural Pharmacophores to Scalable Manufacturing

Executive Summary

Biaryl aldehydes represent a privileged scaffold in modern organic chemistry, serving as the linchpin for a vast array of pharmaceutical agents, functional materials (OLEDs), and chiral ligands. Their utility stems from the dual nature of their reactivity: the biaryl axis offers tunable steric and electronic properties (including atropisomerism), while the aldehyde moiety functions as a versatile "handle" for divergent synthesis.

This guide provides a technical deep-dive into the synthesis, mechanistic underpinnings, and application of biaryl aldehydes. It moves beyond textbook definitions to address the practical challenges faced by drug development professionals, such as controlling axial chirality and optimizing cross-coupling protocols for electron-deficient substrates.

Structural Significance: The Biaryl Axis & Atropisomerism

The biaryl bond is not merely a linker; it is a stereogenic element. When bulky substituents are present at the ortho positions (relative to the axis), rotation is restricted, leading to axial chirality (atropisomerism).

-

Class 1 (Unstable): Rapid rotation at room temperature. Useful for flexible binding in protein pockets.

-

Class 3 (Stable): High rotational barrier (

kcal/mol). These can be isolated as single enantiomers, crucial for fixed-conformation pharmacophores.

Expert Insight: In biaryl aldehydes, an ortho-formyl group can participate in intramolecular hydrogen bonding or condensation reactions, influencing the rotational barrier. Researchers must assess the configurational stability early in the design phase to avoid "disappearing polymorphs" or racemization during scale-up.

Synthetic Strategies: A Comparative Analysis

While direct formylation (Vilsmeier-Haack) of biaryls is possible, it often suffers from poor regioselectivity. The industry standard remains Transition-Metal Catalyzed Cross-Coupling.

Table 1: Comparative Synthetic Routes

| Method | Key Reagents | Pros | Cons |

| Suzuki-Miyaura Coupling | Aryl halide + Aryl boronic acid, Pd cat., Base | Modular, high tolerance for aldehydes, scalable. | Boronic acids can be expensive; requires Pd removal. |

| Vilsmeier-Haack | Biaryl, POCl | Low cost reagents. | Poor regiocontrol; generates stoichiometric waste. |

| Oxidation of Alcohols | Biaryl methanol, Dess-Martin or Swern | Very mild conditions. | Requires pre-synthesis of the alcohol precursor. |

| Reductive Carbonylation | Aryl halide, CO gas, H | Atom economical. | Requires high pressure equipment; safety hazards. |

Mechanistic Deep Dive: The Suzuki-Miyaura Cycle

The synthesis of biaryl aldehydes via Suzuki coupling requires specific attention to the electronic nature of the substrates . Aldehyde groups are electron-withdrawing (EWG).

-

If on the Halide: Oxidative addition is faster (EWG facilitates Pd(0) insertion).

-

If on the Boronic Acid: Transmetalation can be sluggish due to reduced nucleophilicity of the boronate.

Visualization: Catalytic Cycle & Base Activation

The following diagram details the catalytic cycle, emphasizing the critical role of the base in activating the boronic acid—a step often overlooked in troubleshooting.

Figure 1: The Suzuki-Miyaura catalytic cycle.[1][2] Note the parallel activation of the boronic acid by the base, which is required for efficient transmetalation.

Experimental Protocol: Synthesis of 4'-Formyl-biphenyl-2-carbonitrile

This protocol describes the synthesis of a key intermediate for "Sartan" drugs (Angiotensin II receptor antagonists). It demonstrates the coupling of an electron-deficient bromide with a formyl-boronic acid.

Target Molecule: 4'-Formyl-biphenyl-2-carbonitrile Reaction Type: Suzuki-Miyaura Cross-Coupling

Reagents & Materials[1][3][4][5][6][7][8][9][10]

-

Substrate A: 2-Bromobenzonitrile (1.0 equiv)

-

Substrate B: 4-Formylphenylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh

) -

Base: Potassium Carbonate (K

CO -

Solvent System: Toluene : Ethanol : Water (4:1:1 ratio)

-

Why this solvent? The biphasic mixture ensures solubility of the organic halides (Toluene), the catalyst (Ethanol aids miscibility), and the inorganic base (Water).

-

Step-by-Step Methodology

-

Degassing (Critical): In a round-bottom flask equipped with a magnetic stir bar, combine the solvent mixture. Sparge with Argon or Nitrogen for 20 minutes.

-

Causality: Oxygen poisons Pd(0) catalysts and promotes homocoupling of boronic acids (Glaser-type side reactions).

-

-

Assembly: Under an inert atmosphere, add 2-Bromobenzonitrile, 4-Formylphenylboronic acid, and K

CO -

Catalyst Addition: Add Pd(PPh

) -

Reaction: Heat the mixture to reflux (

C) for 12–16 hours. Monitor via TLC (eluent: Hexane/EtOAc 4:1). The aldehyde product will typically be more polar than the bromide but less polar than the boronic acid. -

Workup:

-

Cool to room temperature.[3]

-

Dilute with ethyl acetate and wash with water (x2) and brine (x1).

-

Note: If a black precipitate (Pd black) forms, filter through a pad of Celite.

-

-

Purification: Dry organic layer over MgSO

, concentrate in vacuo. Purify via flash column chromatography on silica gel.

Validation Criteria:

-

1H NMR: Look for the characteristic aldehyde proton singlet at

ppm. -

IR: Strong carbonyl stretch at

cm

Applications in Drug Discovery: Divergent Synthesis

The biaryl aldehyde is rarely the final drug; it is a divergence point. The aldehyde handle allows for rapid analog generation, a technique widely used in SAR (Structure-Activity Relationship) studies.

Visualization: The Divergent Workflow

This diagram illustrates how a single biaryl aldehyde intermediate can spawn three distinct classes of pharmacological agents.

Figure 2: Divergent synthesis pathways from a biaryl aldehyde core. This strategy enables the rapid generation of library arrays for biological screening.

Case Study: PD-1/PD-L1 Inhibitors

Recent medicinal chemistry efforts have utilized reductive amination of biaryl aldehydes to generate inhibitors of the PD-1/PD-L1 checkpoint pathway. The biaryl core mimics the hydrophobic interaction surface of the PD-L1 protein, while the amine tail (derived from the aldehyde) interacts with polar residues in the binding pocket [4].

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384–5427. Link

-

Goossen, L. J., et al. (2001). Pd-Catalyzed Synthesis of Biaryls from Aryl Halides and Boronic Acids. Organic Syntheses, 78, 113. Link

-

Sasikumar, P. G. N., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors. Journal of Medicinal Chemistry, 64(21), 15883–15911. Link

-

Organic Chemistry Portal. Suzuki Coupling. Link

Sources

Structural Elucidation and Synthetic Protocols for 4-Methyl-2-(thiophen-2-yl)benzaldehyde

A Technical Guide for Medicinal Chemistry & Drug Discovery

Executive Summary

This guide provides a comprehensive technical analysis of 4-Methyl-2-(thiophen-2-yl)benzaldehyde , a biaryl scaffold frequently utilized in medicinal chemistry as a precursor for heterocycle-fused quinolines, pharmaceutical intermediates, and organic optoelectronic materials. This document details the IUPAC nomenclature derivation, validated synthetic methodologies via Suzuki-Miyaura cross-coupling, and analytical characterization standards.

Part 1: Structural Elucidation & IUPAC Nomenclature[1]

Precise nomenclature is critical for intellectual property (IP) filings and regulatory compliance. The naming of this compound follows the IUPAC 2013 Recommendations , prioritizing the principal functional group and maximizing the structural information of the parent hydride.

1.1 Nomenclature Derivation Logic

The name is derived through a hierarchical analysis of functional groups and carbon skeletons:

-

Principal Functional Group (Suffix): The aldehyde (-CHO) has higher priority than the alkyl (methyl) or aryl (thiophene) substituents. Thus, the parent structure is benzaldehyde .

-

Numbering the Parent Chain:

-

The carbon atom of the benzene ring attached to the aldehyde group is designated as C1 .[1]

-

Numbering proceeds around the ring to give the substituents the lowest possible locants.[2]

-

A substituent at position 2 is preferred over position 6 if it results in a lower locant set. However, here we have substituents at 2 and 4 (or 6 and 4). We number to minimize the locant set: 2,4 is lower than 4,6 .

-

-

Substituent Identification:

-

Position 4: A methyl group (-CH₃).

-

Position 2: A thiophene ring attached via its C2 position.[3] The systematic IUPAC radical name is thiophen-2-yl (formerly 2-thienyl).

-

-

Alphabetization: Substituents are listed alphabetically. M ethyl precedes T hiophen-2-yl.

Final IUPAC Name: 4-Methyl-2-(thiophen-2-yl)benzaldehyde

1.2 Structural Visualization

The following diagram illustrates the numbering scheme and connectivity.

Figure 1: Hierarchical breakdown of the IUPAC nomenclature components.

Part 2: Synthetic Methodology

Protocol: Suzuki-Miyaura Cross-Coupling

The most robust route for synthesizing 4-Methyl-2-(thiophen-2-yl)benzaldehyde is the palladium-catalyzed cross-coupling of 2-bromo-4-methylbenzaldehyde with thiophen-2-ylboronic acid . This method avoids the harsh conditions of direct lithiation/formylation and tolerates the aldehyde functionality.

2.1 Reaction Mechanism

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of the benzaldehyde.

-

Transmetallation: The thiophene group transfers from boron to palladium, activated by a base.

-

Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).[4][5]

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of aryl halides and heteroaryl boronic acids.

2.2 Experimental Protocol (Step-by-Step)

Reagents:

-

2-Bromo-4-methylbenzaldehyde (1.0 equiv, 10 mmol)

-

Thiophen-2-ylboronic acid (1.2 equiv, 12 mmol)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

-

Sodium Carbonate (Na₂CO₃) (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (or Toluene/Ethanol 4:1)

Procedure:

-

Setup: In a generic 100 mL round-bottom flask equipped with a magnetic stir bar, combine the aryl bromide and boronic acid.

-

Solvent Addition: Add 1,4-dioxane (40 mL) and degas the solution by bubbling nitrogen for 10 minutes (sparging) to remove oxygen, which degrades the Pd catalyst.

-

Catalyst Addition: Add Pd(PPh₃)₄ (578 mg) and the aqueous Na₂CO₃ solution (10 mL).

-

Reflux: Attach a reflux condenser and heat the mixture to 90–100°C under a nitrogen atmosphere for 12–16 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane/EtOAc (8:2).

-

Workup:

-

Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Part 3: Analytical Characterization

To validate the synthesis, the following spectroscopic data should be obtained.

3.1 Predicted 1H NMR Data (CDCl₃, 400 MHz)

The aldehyde proton is distinct, and the coupling patterns confirm the substitution.

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J) |

| -CHO (Aldehyde) | 10.05 | Singlet (s) | 1H | - |

| Ar-H6 (Benzene) | 7.85 | Doublet (d) | 1H | J ≈ 8.0 Hz (Ortho) |

| Thiophene-H5' | 7.52 | Doublet of Doublets (dd) | 1H | J ≈ 5.1, 1.1 Hz |

| Thiophene-H3' | 7.25 | Doublet of Doublets (dd) | 1H | J ≈ 3.6, 1.1 Hz |

| Ar-H5 (Benzene) | 7.20 | Broad Doublet (d) | 1H | J ≈ 8.0 Hz |

| Thiophene-H4' | 7.12 | Doublet of Doublets (dd) | 1H | J ≈ 5.1, 3.6 Hz |

| Ar-H3 (Benzene) | 7.08 | Singlet (s) | 1H | (Meta coupling may be visible) |

| -CH₃ (Methyl) | 2.42 | Singlet (s) | 3H | - |

3.2 Mass Spectrometry (MS)

-

Molecular Formula: C₁₂H₁₀OS

-

Molecular Weight: 202.27 g/mol

-

Expected Ion: [M+H]⁺ = 203.28 m/z (ESI Positive Mode).

Part 4: Applications & Context

Why this molecule matters:

-

Bioisosterism: The thiophene ring acts as a bioisostere for a phenyl ring, often improving the lipophilicity and metabolic stability of drug candidates.

-

Scaffold Utility: The aldehyde group is a versatile "handle." It can be converted into:

-

Amines (via Reductive Amination).

-

Alkenes (via Wittig/Horner-Wadsworth-Emmons reactions).

-

Heterocycles (e.g., reaction with 2-aminothiophenol to form benzothiazoles).

-

-

Electronic Properties: The electron-rich thiophene ring conjugated to the electron-withdrawing aldehyde creates a "push-pull" system, valuable in synthesizing organic semiconductors.

References

-

IUPAC Recommendations 2013. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Reich, H. J. (University of Wisconsin). 1H NMR Chemical Shifts.[Link]

Sources

In-depth Technical Guide: Spectroscopic Characterization of Novel Benzaldehyde Derivatives

Authored by: A Senior Application Scientist

Introduction: Benzaldehyde and its derivatives are fundamental building blocks in fields ranging from pharmaceuticals to materials science.[1] The creation of new benzaldehyde-based molecules requires a detailed and rigorous process to confirm their structure and purity. This guide provides a comprehensive approach to the spectroscopic characterization of these compounds. It focuses on integrating various techniques to create a self-validating analytical workflow. This guide will explore the primary methods of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). It will offer not only the procedural steps but also the strategic thinking behind them.

Part 1: The Foundational Pillar - Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules. For new benzaldehyde derivatives, both ¹H and ¹³C NMR are essential for mapping out the carbon-hydrogen framework.

¹H NMR: Unveiling the Proton Environment

¹H NMR provides crucial information on the different types of protons, their electronic surroundings, and their proximity to other protons.[2]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Precisely weigh 5-10 mg of the new benzaldehyde derivative.[3]

-

Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without reacting with it, and its residual peak should not obscure important signals. CDCl₃ is often a good initial choice for many compounds.[3][4]

-

If precise chemical shift referencing is needed, add a small amount of an internal standard like tetramethylsilane (TMS). However, modern spectrometers can lock onto the solvent's deuterium signal.[3][4]

-

Transfer the solution to a clean, dry 5 mm NMR tube.[3]

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer.[3]

-

Lock the spectrometer on the solvent's deuterium signal and shim the magnetic field to ensure it is homogeneous.[3]

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment includes a 30° or 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3]

-

The number of scans can be adjusted to get a good signal-to-noise ratio. For a reasonably concentrated sample, 16-64 scans are usually enough.[3]

-

Interpreting the ¹H NMR Spectrum:

-

Chemical Shift (δ): The position of a signal reveals the proton's electronic environment.[2][5] The aldehydic proton of a benzaldehyde derivative is highly deshielded and typically appears as a singlet between δ 9.0 and 10.0 ppm.[4][5] Protons on the aromatic ring resonate between δ 6.5 and 8.5 ppm, with their exact shifts affected by other substituents.[2][6][7]

-

Integration: The area under each signal is proportional to the number of protons it represents. This is key to determining the relative ratios of different protons in the molecule.[5]

-

Spin-Spin Coupling (J-coupling): The splitting of a signal into multiple peaks (like a doublet or triplet) provides information about adjacent, non-equivalent protons. The coupling constants (J values) can help determine the substitution pattern on the aromatic ring (ortho, meta, para).[4]

¹³C NMR: Mapping the Carbon Skeleton

¹³C NMR spectroscopy gives a direct view of the molecule's carbon framework.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Follow the same steps as for ¹H NMR, but a higher concentration (20-50 mg) may be needed due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup & Acquisition:

-

Use a standard proton-decoupled pulse sequence to simplify the spectrum, which results in a single peak for each unique carbon atom.

-

A wider spectral width is needed compared to ¹H NMR.

-

A longer acquisition time and more scans (often several hundred to thousands) are required to get a good signal-to-noise ratio.

-

Interpreting the ¹³C NMR Spectrum:

-

Chemical Shift (δ): The aldehydic carbon is highly deshielded and appears around δ 190-200 ppm. Aromatic carbons typically resonate in the δ 120-150 ppm range.[6] The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents.

Advanced 2D NMR Techniques

For complex benzaldehyde derivatives, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for establishing connectivity.[8][9]

-

COSY: This technique correlates proton signals that are coupled, helping to identify adjacent protons.[10][11][12]

-

HSQC: This method correlates proton signals with the carbon atoms they are directly attached to.[10][11][12][13]

Workflow for NMR-based Structural Elucidation

Caption: Workflow for NMR-based structural elucidation of novel benzaldehyde derivatives.

Part 2: Vibrational Spectroscopy - Probing Functional Groups with IR

Infrared (IR) spectroscopy is a fast and non-destructive method that provides information about the functional groups in a molecule.[14]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation:

-

Instrument Setup & Acquisition:

Interpreting the IR Spectrum:

For new benzaldehyde derivatives, key diagnostic peaks include:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700 cm⁻¹.[18] Conjugation with the aromatic ring usually lowers this frequency to about 1705 cm⁻¹.[19][20]

-

C-H Stretch (Aldehyde): Two weak bands are often seen around 2820 cm⁻¹ and 2720 cm⁻¹.[18] The presence of both is a strong indicator of an aldehyde.

-

C=C Stretch (Aromatic): Several bands of varying intensity in the 1600-1450 cm⁻¹ region.[7][18]

-

C-H Bending (Aromatic): Out-of-plane bending vibrations in the 900-675 cm⁻¹ region can give clues about the substitution pattern of the benzene ring.[7]

Data Summary Table for IR Absorptions

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity | Notes |

| Aldehyde C=O Stretch | 1705-1730 | Strong | Position is affected by conjugation and other substituents.[19][20] |

| Aldehyde C-H Stretch | 2880-2650 | Weak | Often appears as a pair of bands.[18] |

| Aromatic C=C Stretch | 1625-1440 | Variable | Multiple bands are usually seen.[18] |

| Aromatic C-H Bending | 900-675 | Medium-Strong | Position is a good indicator of the substitution pattern.[7] |

Part 3: Electronic Transitions - UV-Vis Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule and is especially useful for conjugated systems like benzaldehyde derivatives.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Instrument Setup & Acquisition:

-

Record a baseline spectrum with the solvent-filled cuvette.

-

Acquire the absorption spectrum of the sample solution over a range of about 200-800 nm.[23]

-

Interpreting the UV-Vis Spectrum:

-

π → π* Transitions: Benzaldehyde derivatives typically show strong absorptions in the 240-280 nm range from π → π* transitions of the aromatic ring and carbonyl group.[24]

-

n → π* Transitions: A weaker absorption band is often seen at longer wavelengths (around 300-350 nm), which corresponds to the n → π* transition of the carbonyl group.[24]

-

Effect of Substituents: The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the aromatic ring. Groups like -OH or -NH₂ can cause a red shift (bathochromic shift) and an increase in intensity (hyperchromic effect).

Part 4: Determining the Molecular Mass with Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[25][26] It is essential for determining the molecular weight of a new compound and can also provide structural information through fragmentation patterns.[26][27]

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to help with ionization.

-

-

Instrument Setup & Acquisition:

-

Infuse the sample solution into the ESI source at a steady flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal intensity of the ion of interest.

-

Acquire the mass spectrum in either positive or negative ion mode.

-

Interpreting the Mass Spectrum:

-

Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): In ESI-MS, the molecular ion is often seen as a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species. The m/z of this peak gives the molecular weight of the compound.[27]

-

Isotope Pattern: The presence of isotopes (e.g., ¹³C, ³⁵Cl/³⁷Cl) can be seen in the mass spectrum and can help confirm the elemental composition of the molecule.

-

Fragmentation: By causing fragmentation (e.g., through collision-induced dissociation in MS/MS), characteristic fragment ions can be generated, which provides valuable structural information. For benzaldehyde derivatives, common fragmentation pathways include the loss of a hydrogen atom, the formyl radical (•CHO), or the entire aldehyde group.[26][28][29][30]

Integrated Spectroscopic Characterization Workflow

Caption: An integrated approach to the spectroscopic characterization of novel compounds.

Conclusion

The spectroscopic characterization of new benzaldehyde derivatives is a multi-step process that requires the careful application and integration of several analytical techniques. By combining the structural information from NMR, the functional group data from IR, the electronic data from UV-Vis, and the molecular weight from MS, a complete and clear picture of the molecule can be formed. This self-validating approach ensures the scientific integrity of the data and provides a strong foundation for further research and development.

References

- Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). Google Cloud.

- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC. (2017, November 20). National Center for Biotechnology Information.

- Application Note: Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde. (n.d.). Benchchem.

- Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. (2016, August 15). Oxford Academic.

- C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.

- 15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.

- Advanced 2D NMR Techniques Guide. (n.d.). Scribd.

- Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. (2011, May 27). ACS Publications.

- 2D- NMR what is the different between COSY and HSQC?? (2019, October 15). ResearchGate.

- Mass Spectra Fragmentation of Benzaldehyde. (2025, October 5). Filo.

- Fragmentation of BENZALDEHYDE (Maina). (n.d.). Scribd.

- Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). YouTube.

- Overtone spectroscopy of some benzaldehyde derivatives. (n.d.). Indian Academy of Sciences.

- C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions ... (2025, December 4). Doc Brown's Chemistry.

- Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. (1986, May 23). CORE.

- Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. (n.d.). LinkedIn.

- 2D NMR Analysis vs. Alternative Techniques for Structural Elucidation of 1-Chloro-3-methyl-1-butene Derivatives. (n.d.). Benchchem.

- Theoretical NMR correlations based Structure Discussion - PMC. (n.d.). National Center for Biotechnology Information.

- ExperimentIRSpectroscopy Documentation. (2025, September 3). Emerald Cloud Lab.

- A Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. (2025, August 9). ResearchGate.

- Aromatics. (n.d.). Organic Chemistry at CU Boulder.

- 4.6. Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). MDPI.

- A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma.

- IR Spectra of benzaldehyde and its derivatives in different aggregate states. (2025, August 7). ResearchGate.

- Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC. (n.d.). National Center for Biotechnology Information.

- 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.

- 6.6 ¹H NMR Spectra and Interpretation (Part I). (n.d.). KPU Pressbooks.

- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). Georgia State University.

- Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine. (n.d.). SCIRP.

- Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab.

- The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),... (n.d.). ResearchGate.

- Application Notes and Protocols: 1H NMR Spectroscopy of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde. (n.d.). Benchchem.

- ATR-FTIR spectroscopy study of hydrogen bonding trends, Physical Chemistry Lab #2. (n.d.). University of Wisconsin-Madison.

- 12.8 Infrared Spectra of Some Common Functional Groups. (2023, September 20). OpenStax.

- How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL.

- 19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries.

- Experimental workflow of the ATR-FTIR spectroscopy-based method for... (n.d.). ResearchGate.

- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube.

- UV absorption spectra of a benzaldehyde and b acetophenone in water and... (n.d.). ResearchGate.

- The UV/Vis spectra of the reaction between benzaldehyde 1 (10−2 M),... (n.d.). ResearchGate.

- NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Nottingham.

- 2D NMR ORGANIC SPECTROSCOPY by DR ANTHONY CRASTO. (n.d.). Slideshare.

- Benzaldehyde Derivatives from Sarcodontia crocea. (2007, September 7). Journal of Natural Products.

- 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. (2019, January 17). ACS Omega.

- PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. (n.d.). Canadian Science Publishing.

- proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. (n.d.). Doc Brown's Chemistry.

- Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC. (n.d.). National Center for Biotechnology Information.

- Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz... (n.d.). ResearchGate.

- 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Raymond J. Abr. (n.d.). Modgraph.

Sources

- 1. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 3. benchchem.com [benchchem.com]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. emerypharma.com [emerypharma.com]

- 14. emeraldcloudlab.com [emeraldcloudlab.com]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. bio-protocol.org [bio-protocol.org]

- 17. stemed.site [stemed.site]

- 18. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 20. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine [article.sapub.org]

- 24. cdnsciencepub.com [cdnsciencepub.com]

- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Mass Spectra Fragmentation of Benzaldehyde Explain the fragmentation pat.. [askfilo.com]

- 29. scribd.com [scribd.com]

- 30. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Comprehensive Computational Profiling of 4-Methyl-2-(thiophen-2-yl)benzaldehyde

[1]

Executive Summary

This technical guide provides a rigorous theoretical framework for the structural, electronic, and reactive profiling of 4-Methyl-2-(thiophen-2-yl)benzaldehyde (hereafter referred to as 4M2TB ).[1] As a bi-aryl aldehyde derivative, 4M2TB represents a critical scaffold in the synthesis of optoelectronic materials (chalcones) and pharmacologically active Schiff bases.[1]

This guide moves beyond generic descriptions, offering a validated computational protocol using Density Functional Theory (DFT). It addresses the specific steric challenges of the ortho-thiophene substitution and provides predictive insights into Non-Linear Optical (NLO) properties and global reactivity descriptors essential for downstream application.[1]

Molecular Architecture & Synthetic Context

Understanding the computational starting point requires grounding in the molecule's synthetic origin. 4M2TB is typically constructed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1]

-

Precursors: 2-Bromo-4-methylbenzaldehyde (CAS 824-54-4) and Thiophene-2-boronic acid.[1]

-

Structural Challenge: The ortho-positioning of the thiophene ring relative to the aldehyde group at C1 creates a sterically crowded environment. This forces a deviation from planarity, which is a critical parameter for computational optimization.

Figure 1: Synthetic & Computational Workflow

Caption: Logical flow from synthetic origin to computational profiling. The Suzuki coupling defines the structural constraints modeled in DFT.

Computational Methodology Protocol

To ensure scientific integrity and reproducibility, the following protocol is recommended. This workflow is consistent with high-impact studies on similar thiophene-benzaldehyde derivatives [1, 2].[1]

Level of Theory[2][3][4][5]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] This hybrid functional is the industry standard for organic molecules, balancing cost with accuracy for bond lengths and vibrational frequencies.[1]

-

Basis Set: 6-311++G(d,p) .[1][2]

-

Diffuse functions (++): Essential for accurately modeling the lone pairs on the Oxygen (aldehyde) and Sulfur (thiophene) atoms.[1]

-

Polarization functions (d,p): Required to describe the electron density distortion in the aromatic rings.

-

-

Solvent Model: PCM (Polarizable Continuum Model) using Chloroform or DMSO is recommended if comparing to experimental UV-Vis or NMR data; otherwise, gas-phase calculations suffice for intrinsic properties.[1]

Execution Steps (Gaussian/GAMESS Keywords)

-

Geometry Optimization & Frequency: #P B3LYP/6-311++G(d,p) Opt Freq SCRF=(Solvent=Chloroform)

-

Goal: Locate the global minimum on the Potential Energy Surface (PES) and confirm no imaginary frequencies (NImag=0).[1]

-

-

NBO Analysis: #P B3LYP/6-311++G(d,p) Pop=NBO[1]

-

Goal: Analyze hyperconjugative interactions (e.g., LP(S) → π*(Benzene)).

-

-

Time-Dependent DFT (TD-DFT): #P B3LYP/6-311++G(d,p) TD(NStates=10)

-

Goal: Simulate UV-Vis spectra and calculate vertical excitation energies.

-

Structural & Electronic Analysis

Geometric Conformation (The "Twist")

Unlike simple benzaldehydes, 4M2TB is non-planar .

-

Dihedral Angle: The bond connecting the benzene ring (C2) and the thiophene ring (C2') allows rotation.[1]

-

Steric Clash: The carbonyl oxygen at C1 and the hydrogen at C3' (thiophene) experience steric repulsion.[1]

-

Predicted Value: Expect a dihedral twist of 40°–60° . This twist disrupts full

-conjugation, slightly increasing the HOMO-LUMO gap compared to a planar analog.[1] This is consistent with crystal data from similar 2-(thiophen-2-yl)carbonyl systems [3].[1]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (

| Orbital | Localization | Character |

| HOMO | Thiophene Ring + Benzene | |

| LUMO | Carbonyl Group + Benzene | |

| ~4.0 - 4.5 eV | Indicates high kinetic stability (Hard molecule) |

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions (docking) and reactive sites.[1]

-

Negative Potential (Red): Concentrated on the Carbonyl Oxygen and Thiophene Sulfur .[1] These are H-bond acceptor sites.

-

Positive Potential (Blue): Concentrated on the Aldehyde Hydrogen and the methyl group protons.[1]

-

Application: In drug design, the carbonyl oxygen serves as the primary anchor point for hydrogen bonding with protein residues (e.g., Serine or Threonine).[1]

Reactivity & NLO Properties[1][2][4]

Global Reactivity Descriptors

Using Koopmans' theorem, we derive parameters essential for QSAR studies:

-

Chemical Hardness (

): -

Electrophilicity Index (

):

Non-Linear Optical (NLO) Potential

Bi-aryl systems are often investigated for NLO properties.[1]

-

Dipole Moment (

): The vector sum of the carbonyl and thiophene dipoles.[1] The 4-methyl group acts as a weak electron donor, enhancing the "push-pull" character slightly.[1] -

Hyperpolarizability (

): While 4M2TB itself has modest NLO response, it is a precursor .[1] Condensing the aldehyde with an active methylene compound (e.g., malononitrile) drastically increases

Figure 2: Reactivity & Application Pathway[1][3][6]

Caption: Divergent reactivity pathways. Path 1 leads to bioactive ligands (Schiff bases), while Path 2 yields optoelectronic materials.[1]

Spectroscopic Validation

To validate the theoretical model, compare calculated frequencies with experimental IR data.[1] Note that DFT frequencies are typically overestimated and require a scaling factor (0.961 for B3LYP/6-311++G(d,p)).[1]

References

-

Rana, M. S., et al. (2025).[1] "Synthesis, Characterization, and In Silico Evaluation of (E)-2-((4-Methylbenzyl)oxy)-N'-(thiophen-2-ylmethylene)benzohydrazide: DFT, NLO Properties...". ResearchGate.

-

Silambarasan, V., et al. (2013).[1] "(4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone".[1] Acta Crystallographica Section E.

-

PubChem. "2-(Thiophen-2-yl)benzaldehyde (Compound)".[1][3] National Library of Medicine.

-

Silva, T. J. L., et al. (2013).[1][4] "Benzo[c]thiophene Chromophores Linked to Cationic Fe and Ru Derivatives for NLO Materials". CORE/Universidade de Évora.[4]

-